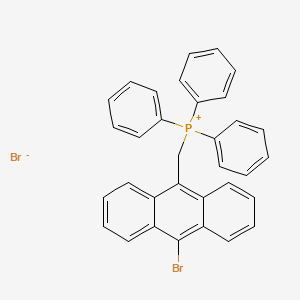
Mdm2-IN-24
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mdm2-IN-24 is a small molecule inhibitor designed to target the interaction between the murine double minute 2 (MDM2) protein and the tumor suppressor protein p53. MDM2 is a negative regulator of p53, facilitating its ubiquitination and subsequent degradation. By inhibiting this interaction, this compound aims to reactivate p53, thereby restoring its tumor-suppressive functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mdm2-IN-24 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The exact synthetic route and reaction conditions can vary, but common steps include:
Formation of the Core Structure: This often involves the use of cyclization reactions to form the core heterocyclic structure.
Functional Group Modifications: Introduction of various functional groups to enhance binding affinity and specificity. This can involve reactions such as halogenation, alkylation, and acylation.
Purification and Characterization: The final product is purified using techniques like column chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification methods .
Chemical Reactions Analysis
Types of Reactions
Mdm2-IN-24 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Mdm2-IN-24 has a wide range of scientific research applications, including:
Cancer Research: Used to study the role of the MDM2-p53 interaction in tumorigenesis and to develop potential cancer therapies.
Drug Development: Serves as a lead compound for the development of new MDM2 inhibitors with improved efficacy and safety profiles.
Biological Studies: Helps in understanding the molecular mechanisms of p53 regulation and its impact on cell cycle and apoptosis.
Mechanism of Action
Mdm2-IN-24 exerts its effects by binding to the p53-binding domain of MDM2, thereby preventing the ubiquitination and degradation of p53. This leads to the stabilization and activation of p53, which can then induce cell cycle arrest and apoptosis in tumor cells. The molecular targets involved include the transactivation domain of p53 and the E3 ubiquitin ligase activity of MDM2 .
Comparison with Similar Compounds
Similar Compounds
Nutlin-3a: Another MDM2 inhibitor that disrupts the MDM2-p53 interaction.
MI-773: A potent inhibitor with a similar mechanism of action but different chemical structure.
RG7112: A clinical-stage MDM2 inhibitor with demonstrated efficacy in preclinical models.
Uniqueness
Mdm2-IN-24 is unique in its specific binding affinity and stability, which may offer advantages in terms of efficacy and safety compared to other MDM2 inhibitors. Its chemical structure allows for more efficient inhibition of the MDM2-p53 interaction, potentially leading to better therapeutic outcomes .
Properties
Molecular Formula |
C33H25Br2P |
|---|---|
Molecular Weight |
612.3 g/mol |
IUPAC Name |
(10-bromoanthracen-9-yl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C33H25BrP.BrH/c34-33-30-22-12-10-20-28(30)32(29-21-11-13-23-31(29)33)24-35(25-14-4-1-5-15-25,26-16-6-2-7-17-26)27-18-8-3-9-19-27;/h1-23H,24H2;1H/q+1;/p-1 |
InChI Key |
JJODPBGDXVKJBZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=C3C=CC=CC3=C(C4=CC=CC=C42)Br)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


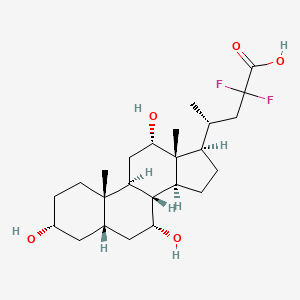
![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,11Z,13E,16R)-4-acetyloxy-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B12385516.png)
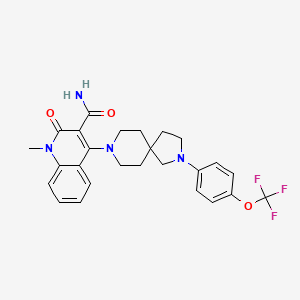
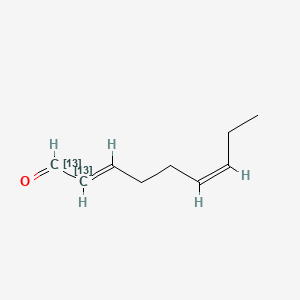
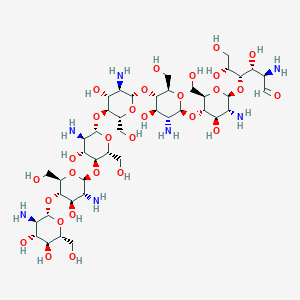
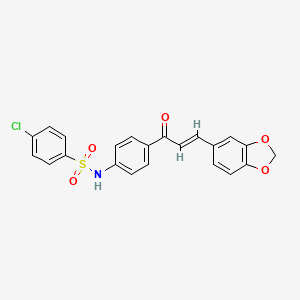
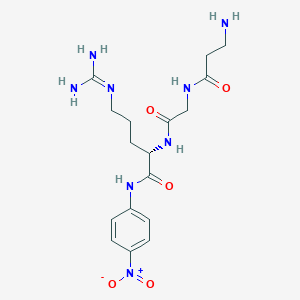
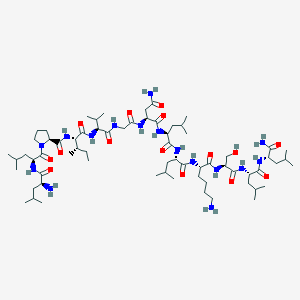
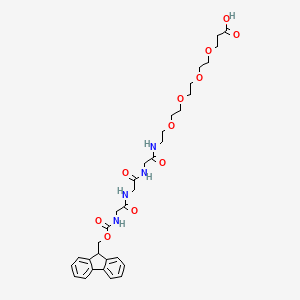
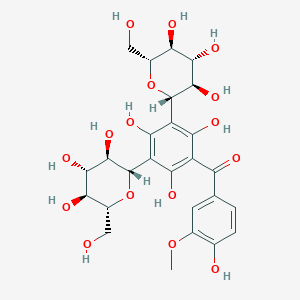
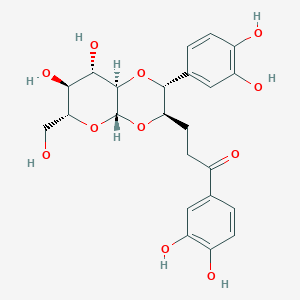
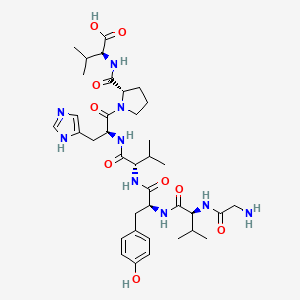
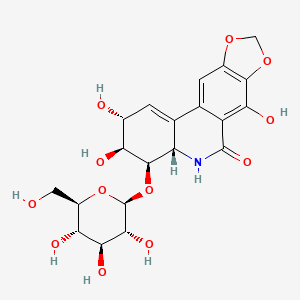
![1-[3-[[2-[(3-acetyl-2,6-dihydroxy-5-methylphenyl)methyl]-5-anthracen-9-yl-1H-indol-3-yl]methyl]-2,4-dihydroxy-5-methylphenyl]ethanone](/img/structure/B12385592.png)
